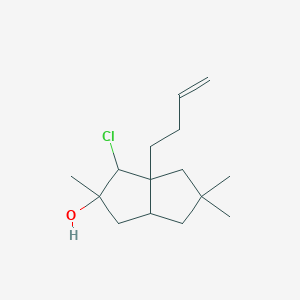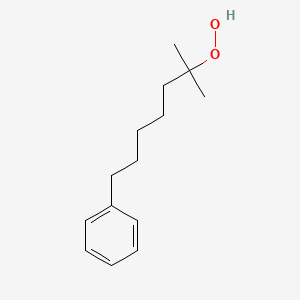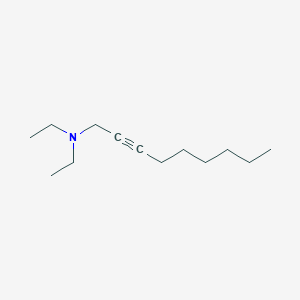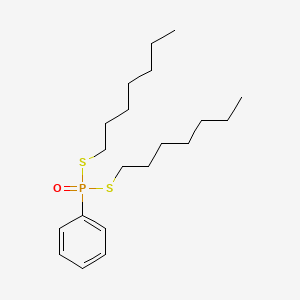![molecular formula C12H14N2O3 B14423196 N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide CAS No. 84257-51-2](/img/structure/B14423196.png)
N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide is a chemical compound belonging to the aromatic group of compounds It is characterized by the presence of a nitro group and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide typically involves the reaction of benzaldehyde with nitroethane in the presence of a basic catalyst like n-butylamine. The product can be purified by recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety precautions, including the use of personal protective equipment (PPE) and adequate ventilation, are essential due to the hazardous nature of the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Oxidation: Specific reagents and conditions for oxidation reactions are less commonly reported.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Reduction: The major product formed is the corresponding amine derivative.
Substitution: Various substituted derivatives of the phenyl ring can be obtained depending on the reagents used.
Scientific Research Applications
N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s derivatives may have potential biological activities, although specific studies are limited.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-nitropropene: A related compound with similar chemical properties and applications.
3,4-Methylenedioxy-1-phenyl-2-nitropropene: Another similar compound used in the synthesis of various pharmaceuticals.
Uniqueness
N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic and research applications .
Properties
CAS No. |
84257-51-2 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-[3-methyl-4-(2-nitroprop-1-enyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14N2O3/c1-8-6-12(13-10(3)15)5-4-11(8)7-9(2)14(16)17/h4-7H,1-3H3,(H,13,15) |
InChI Key |
RLBDKMRDLTXDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)


![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)

![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)

